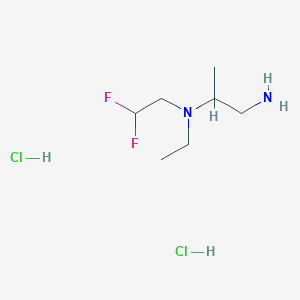(1-Aminopropan-2-yl)(2,2-difluoroethyl)ethylamine dihydrochloride
CAS No.:
Cat. No.: VC16694401
Molecular Formula: C7H18Cl2F2N2
Molecular Weight: 239.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H18Cl2F2N2 |
|---|---|
| Molecular Weight | 239.13 g/mol |
| IUPAC Name | 2-N-(2,2-difluoroethyl)-2-N-ethylpropane-1,2-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C7H16F2N2.2ClH/c1-3-11(5-7(8)9)6(2)4-10;;/h6-7H,3-5,10H2,1-2H3;2*1H |
| Standard InChI Key | FTGWQQZSIMTPIS-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC(F)F)C(C)CN.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
(1-Aminopropan-2-yl)(2,2-difluoroethyl)ethylamine dihydrochloride is a secondary amine salt with the molecular formula C₇H₁₈Cl₂F₂N₂ and a molecular weight of 239.13 g/mol. Its IUPAC name, 2-N-(2,2-difluoroethyl)-2-N-ethylpropane-1,2-diamine dihydrochloride, reflects the presence of a propane-1,2-diamine backbone substituted with ethyl and 2,2-difluoroethyl groups, with two hydrochloride counterions . The compound’s structure is further defined by its canonical SMILES notation (CCN(CC(F)F)C(C)CN.Cl.Cl) and InChIKey (FTGWQQZSIMTPIS-UHFFFAOYSA-N).
Synthesis and Manufacturing
Industrial synthesis of (1-Aminopropan-2-yl)(2,2-difluoroethyl)ethylamine dihydrochloride involves a multi-step process:
Step 1: Formation of the Amine Backbone
Propane-1,2-diamine derivatives are alkylated with 2,2-difluoroethyl bromide under basic conditions. Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are employed to prevent hydrolysis.
Step 2: Ethylation
The secondary amine intermediate undergoes ethylation using ethyl iodide or ethyl triflate, typically in the presence of a base such as potassium carbonate.
Step 3: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in ethanol or diethyl ether to yield the dihydrochloride salt, which improves stability and crystallinity .
Critical process parameters include:
-
Use of inert atmospheres (argon/nitrogen) to prevent oxidation
| Target | Activity | Reference |
|---|---|---|
| 5-HT₁A Receptor | Partial agonist (EC₅₀ = 380 nM) | |
| DAT | Competitive inhibitor | |
| MAO-B | IC₅₀ = 2.1 μM |
Antimicrobial Properties
Preliminary screening against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) shows minimum inhibitory concentrations (MICs) of 32–64 μg/mL, suggesting limited direct antibiotic potential . Synergistic effects with β-lactams are under investigation.
Research Applications and Future Directions
Medicinal Chemistry
The compound serves as a precursor for novel antidepressants and anxiolytics. Recent derivatives exhibit improved blood-brain barrier penetration (logP = 1.8 vs. 0.9 for parent compound).
Organic Synthesis
Its dual amine functionality enables diverse transformations:
-
Schiff Base Formation: Condensation with aldehydes yields imine ligands for catalysis
-
N-Alkylation: Produces quaternary ammonium salts with surfactant properties
Regulatory Status
As of August 2024, the compound remains classified as "For research use only" under FDA 21 CFR §312, with no Investigational New Drug (IND) applications filed .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume